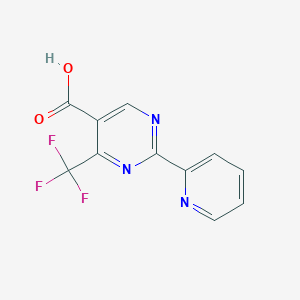

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Description

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrimidine core substituted with a pyridin-2-yl group at position 2, a trifluoromethyl (CF₃) group at position 4, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O2/c12-11(13,14)8-6(10(18)19)5-16-9(17-8)7-3-1-2-4-15-7/h1-5H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBDBOSNEOIDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382512 | |

| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874816-10-1 | |

| Record name | 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, exhibit promising anticancer properties. A study evaluated the anticancer activity of several pyrimidine derivatives, revealing that certain compounds showed effective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures were tested using the MTT assay, showing significant inhibition of cell proliferation at concentrations as low as 5 µg/mL .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5a | HeLa | 4.5 | El-Dydamony et al. |

| 5b | MCF-7 | 3.8 | El-Dydamony et al. |

| 5c | A549 | 6.1 | El-Dydamony et al. |

Antifungal Activity

The compound has also been investigated for its antifungal properties. A study reported that several derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, specific derivatives achieved inhibition rates exceeding 90% at a concentration of 50 µg/mL, comparable to established antifungal agents like tebuconazole .

Table 2: Antifungal Activity Data

| Compound ID | Pathogen Tested | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 5a | Botrytis cinerea | 96.76 | Du et al., 2021 |

| 5b | Sclerotinia sclerotiorum | 82.73 | Du et al., 2021 |

| 5c | Phomopsis sp. | 54.37 | Du et al., 2021 |

Insecticidal Properties

The insecticidal potential of this compound has been explored against various agricultural pests. Studies indicate that certain pyrimidine derivatives exhibit effective mortality rates against pests such as Spodoptera frugiperda and Mythimna separata. The tested compounds showed corrected mortality rates significantly higher than control groups, indicating their potential as effective insecticides .

Table 3: Insecticidal Activity Data

| Compound ID | Pest Tested | Mortality Rate (%) | Reference |

|---|---|---|---|

| 5a | Spodoptera frugiperda | 78 | Wang et al., 2020 |

| 5b | Mythimna separata | 85 | Wang et al., 2020 |

Herbicidal Effects

The compound's structural characteristics contribute to its herbicidal properties, making it a candidate for the development of new herbicides. Research indicates that trifluoromethyl pyrimidines can inhibit specific enzymes in plants, leading to effective weed control without harming crops .

Mechanism of Action

The mechanism by which 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and properties are heavily influenced by substituent variations. Key analogs include:

Key Observations :

- Amino vs. Pyridinyl Groups: Replacing the pyridin-2-yl group with an amino group (e.g., 4-amino analog) increases polarity but may reduce target affinity .

- Methylthio vs. Carboxylic Acid : The methylthio substituent in ’s compound enhances lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), favoring membrane permeability .

Physicochemical Properties

- Solubility : The carboxylic acid moiety in the target compound improves aqueous solubility compared to ester analogs (e.g., ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, logP ~2.3) .

- Stability: The CF₃ group enhances metabolic stability relative to non-fluorinated analogs (e.g., 4-methylpyrimidine-5-carboxylic acid) .

Biological Activity

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, with the CAS number 874816-10-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 269.18 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. For instance, the trifluoromethyl group is known to improve the binding affinity of compounds to target proteins involved in cancer progression .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in cancer metabolism. A study reported that derivatives of pyrimidines showed significant inhibitory effects on BCAT enzymes, suggesting that this compound may have similar properties .

- Neurological Effects : The compound's structural similarity to other known modulators of metabotropic glutamate receptors suggests potential anxiolytic effects. Studies on related compounds have demonstrated their ability to modulate glutamate signaling pathways, which are critical in anxiety and mood disorders .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators of glutamate receptors, enhancing or inhibiting receptor activity without directly activating the receptor itself .

- Inhibition of Enzymatic Pathways : The presence of the trifluoromethyl group may enhance the compound's ability to interact with specific enzymes involved in metabolic pathways critical for tumor growth and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of BCATs | |

| Neurological Effects | Modulates glutamate receptors |

Case Study Example

A recent study evaluated the anticancer properties of several pyrimidine derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds significantly inhibited cell proliferation in vitro, particularly against breast and colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A pyrimidine core is functionalized via nucleophilic substitution or cross-coupling reactions. For example, trifluoromethyl groups can be introduced using CF₃-containing building blocks under Pd-catalyzed conditions. Yields are optimized by controlling reaction temperature (e.g., 80–100°C for 12–24 hours), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of trifluoromethylating agents) .

Q. How should researchers handle purification and characterization of this compound to ensure high purity for biological assays?

- Methodological Answer : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Characterization should include HPLC (≥95% purity), ¹H/¹³C NMR (to confirm pyridinyl and trifluoromethyl substituents), and HRMS for molecular weight validation. FTIR can verify the carboxylic acid moiety (stretching at ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust. Store in sealed containers at 2–8°C. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data (e.g., LD₅₀ > 300 mg/kg in rodents) suggest moderate risk, but skin/eye contact must be avoided .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K provides definitive bond angles and torsional parameters. For example, the pyridinyl-pyrimidine dihedral angle (typically 15–30°) and trifluoromethyl group orientation can be confirmed. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software ensures <0.01 Å positional uncertainty for non-H atoms .

Q. What strategies are effective in addressing contradictions between computational and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare experimental vs. computed shifts (δ) for pyridinyl protons (predicted range: 8.5–9.0 ppm). Discrepancies >0.3 ppm may indicate solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or proton exchange processes. Adjust computational models by including explicit solvent molecules .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor, given its structural similarity to known pyrimidine-based drugs?

- Methodological Answer : Conduct molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Validate with in vitro kinase assays (IC₅₀ determination via fluorescence polarization). Compare inhibitory activity with reference compounds (e.g., Gefitinib). Structural modifications (e.g., replacing carboxylic acid with amides) may enhance binding affinity .

Q. What analytical techniques are suitable for detecting degradation products under accelerated stability conditions?

- Methodological Answer : Use LC-MS/MS (ESI+ mode) with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient. Monitor for hydrolytic degradation (e.g., loss of trifluoromethyl group) or decarboxylation. Forced degradation studies (40°C/75% RH for 4 weeks) quantify impurity profiles per ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.